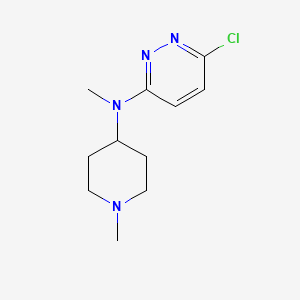
6-chloro-N-methyl-N-(1-methylpiperidin-4-yl)pyridazin-3-amine
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of “6-chloro-N-methyl-N-(1-methylpiperidin-4-yl)pyridazin-3-amine” is C11H17ClN4. The molecular weight is 240.73 g/mol.Physical And Chemical Properties Analysis
The physical and chemical properties of “6-chloro-N-methyl-N-(1-methylpiperidin-4-yl)pyridazin-3-amine” include a molecular weight of 240.73 g/mol. The compound is a solid at room temperature . More specific properties like melting point, boiling point, and density are not available in the search results.Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactivity
- The compound has been involved in studies examining the reactivity of pyridazine derivatives, such as methyl (3,6-dichloropyridazin-4-yl)acetate, towards nucleophiles, indicating its utility in synthesizing novel heterocyclic structures with potential biological activities (Adembri, Sio, Nesi, & Scotton, 1976).
- Research on pyridazinones, including analogs related to "6-chloro-N-methyl-N-(1-methylpiperidin-4-yl)pyridazin-3-amine," has shown significant pharmaceutical importance due to their heterocyclic nature. These compounds have been synthesized through various methods, elucidated by spectroscopic techniques, and their structures confirmed by XRD technique, showcasing their diverse applications in medicinal chemistry (Sallam et al., 2021).
Pharmacological Potential
- Another aspect of research focused on the novel pyridazino-fused ring system, presenting a synthesis pathway that may offer insights into the development of compounds with pharmacological activities. The study highlights a method to achieve a new pyridazinol[3,4-b][1,5]diazepine ring system, underlining the potential of "6-chloro-N-methyl-N-(1-methylpiperidin-4-yl)pyridazin-3-amine" in creating bioactive molecules (Károlyházy, Horváth, & Mátyus, 2001).
Environmental Chemistry
- The sorption-desorption behavior of imidacloprid, a compound structurally similar to "6-chloro-N-methyl-N-(1-methylpiperidin-4-yl)pyridazin-3-amine," in soils has been studied, offering insights into environmental interactions of such compounds. These findings could be relevant for understanding the environmental fate of related chemicals (Cox, Koskinen, & Yen, 1997).
Analytical and Material Science
- Studies have also explored the synthesis and properties of various pyridazinone derivatives, highlighting their applications in analytical chemistry and material science. These compounds, due to their unique structural features, can serve as intermediates in the synthesis of more complex molecules with tailored properties for specific applications (Soliman & El-Sakka, 2011).
Propiedades
IUPAC Name |
6-chloro-N-methyl-N-(1-methylpiperidin-4-yl)pyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN4/c1-15-7-5-9(6-8-15)16(2)11-4-3-10(12)13-14-11/h3-4,9H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEJJEBMPLJBCIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)C2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-methyl-N-(1-methylpiperidin-4-yl)pyridazin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




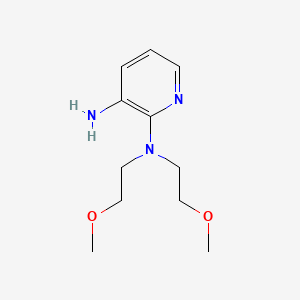
![[(2,2-Difluorocyclopentyl)methyl]hydrazine hydrochloride](/img/structure/B1486410.png)


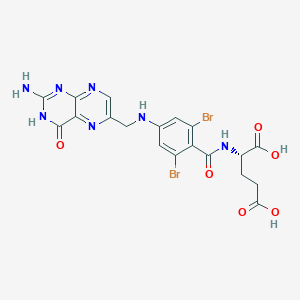
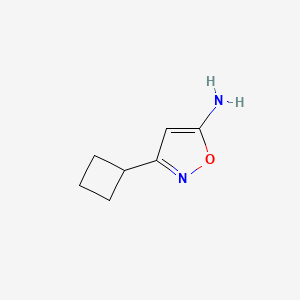
![(2R)-2-amino-3-[2-[2-[2-[(2R)-2-amino-2-carboxyethyl]sulfanylethoxy]ethoxy]ethylsulfanyl]propanoic acid](/img/structure/B1486419.png)
![2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-(2-furylmethyl)acetamide](/img/structure/B1486421.png)
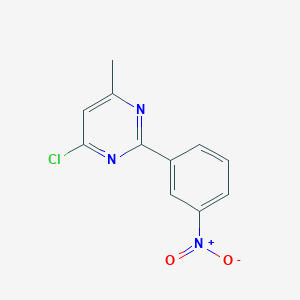

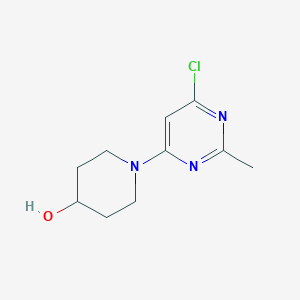
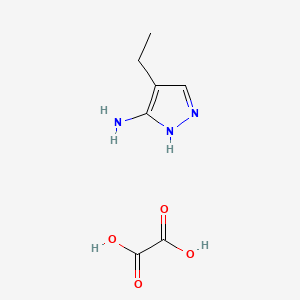
![(3-Azabicyclo[3.1.1]heptan-1-yl)methanol](/img/structure/B1486431.png)